4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
Molecular Formula |
C11H10ClNS2 |
|---|---|
Molecular Weight |
255.8 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H10ClNS2/c12-10-2-1-9(15-10)11-7-4-6-14-8(7)3-5-13-11/h1-2,4,6,11,13H,3,5H2 |
InChI Key |
MWIDTLILYFBNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Reaction Approach
One prevalent method involves a one-pot Pictet–Spengler cyclization, which efficiently constructs the tetrahydrothieno[3,2-c]pyridine nucleus. This process typically uses 2-thiopheneethylamine and aldehyde derivatives, such as 6-methylpicolinaldehyde , under acidic conditions (usually ethanol and hydrogen chloride) to promote cyclization.
- Reactants: 2-thiopheneethylamine, aldehyde
- Solvent: Ethanol
- Catalyst: Hydrogen chloride (gas or HCl solution)
- Temperature: 50–75°C
- Duration: 4–8 hours
This route offers high yields and enantioselectivity, especially when chiral auxiliaries or enantioselective catalysts are employed.
Nucleophilic Displacement and Cyclization
Another pathway involves nucleophilic substitution of thiophene derivatives with alkyl halides, followed by cyclization:
- Starting from 2-bromo-ethanone derivatives, nucleophilic attack by thiophene amines forms intermediates.
- Cyclization occurs via intramolecular nucleophilic attack, often facilitated by bases like potassium carbonate in acetonitrile.
- Solvent: Acetonitrile
- Base: Potassium carbonate
- Temperature: 25–35°C
- Time: 5 hours
Enantioselective Synthesis
Recent advances have introduced enantioselective routes, crucial for biological activity. These involve chiral catalysts or chiral auxiliaries during the cyclization step, ensuring the formation of the desired stereoisomer with high enantiomeric excess.
Representative Reaction Scheme
| Step | Reaction | Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Synthesis of tetrahydrothieno[3,2-c]pyridine core | Pictet–Spengler or nucleophilic cyclization | Moderate to high yield |
| 2 | Introduction of 5-chlorothiophen-2-yl group | Cross-coupling or nucleophilic substitution | Variable, optimized for high selectivity |
| 3 | Purification | Recrystallization or chromatography | Purity > 98% |
Research Outcomes & Data Tables
Yield Comparison of Synthetic Routes
| Method | Starting Materials | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Pictet–Spengler | 2-thiopheneethylamine + aldehyde | Ethanol, HCl, 50–75°C | 70–85% | Mild, high yield, enantioselective |
| Nucleophilic cyclization | Thiophene derivatives + halides | Acetonitrile, RT–35°C | 50–70% | Suitable for scale-up |
| Cross-coupling | Halogenated core + thiophene-2-yl reagents | Pd-catalysis, 80–110°C | 60–80% | High regioselectivity |
Reaction Optimization Data
| Parameter | Range | Effect | Optimal Condition |
|---|---|---|---|
| Temperature | 50–75°C | Influences cyclization efficiency | 65°C |
| Reaction time | 4–8 hours | Affects yield and stereoselectivity | 6 hours |
| Catalyst loading | 5–10 mol% | Impacts coupling efficiency | 8 mol% |
Environmental and Industrial Considerations
The synthesis methods favor mild conditions and avoid hazardous reagents:
- The use of ethanol and hydrogen chloride reduces waste acid generation.
- Cross-coupling reactions, while requiring palladium catalysts, are optimized for minimal environmental impact.
- The raw materials, such as 2-thiopheneethylamine and aldehydes, are commercially available and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of thienopyridine derivatives is highly dependent on substituents at the 4- and 5-positions. Key structural analogs include:
- Electron-Withdrawing vs.
- Steric Considerations : Bulky substituents (e.g., trityl in Prasugrel intermediates) reduce metabolic instability but may limit bioavailability.
Antifungal and Antimicrobial Activity
- Derivatives with triazole or pyridyl substituents (e.g., 12c in ) exhibit antifungal activity via CYP51 inhibition. The target compound’s chlorothiophenyl group may enhance membrane permeability due to lipophilicity.
Antiplatelet and Antithrombotic Effects
- Ticlopidine and its analogs act as P2Y12 receptor antagonists, inhibiting ADP-induced platelet aggregation. The target compound’s thiophene ring may offer improved metabolic stability compared to Ticlopidine’s benzyl group.
- Compound C1 () showed superior antiplatelet activity to Ticlopidine in rat models, suggesting substituent-dependent efficacy.
Pharmacokinetic and Metabolic Profiles
Biological Activity
4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies related to this compound, focusing on its pharmacological effects and therapeutic potential.
- Molecular Formula : C₈H₈ClN₂S₂
- Molecular Weight : 216.71 g/mol
- CAS Number : 123971-45-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. The compound's structure allows for various substitutions that can enhance its biological activity.
Antiplatelet Activity
One of the primary biological activities observed in related compounds is their effect on platelet aggregation. A study on ticlopidine, a derivative of tetrahydrothieno[3,2-c]pyridine, demonstrated significant inhibition of platelet aggregation induced by various agents such as adenosine diphosphate (ADP) and thrombin. This inhibition resulted in decreased pulmonary metastasis in rodent models of cancer (B16 melanoma and Lewis lung carcinoma) when ticlopidine was administered orally .
Anticancer Properties
Research indicates that tetrahydrothieno[3,2-c]pyridine derivatives can exhibit anticancer properties. For instance, the inhibition of metastasis in rodent tumor models suggests a potential application in cancer therapy. The ability to suppress hematogenous pulmonary metastasis highlights the therapeutic promise of these compounds in oncology .
Case Studies
The mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Inhibition of specific serine proteases related to platelet aggregation.
- Modulation of signaling pathways involved in cell proliferation and migration.
Q & A
Q. What synthetic methodologies are most effective for preparing 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:
Cyclization : Reacting 2-(2-thienyl)ethylamine with formaldehyde under acidic conditions to form the tetrahydrothieno[3,2-c]pyridine core .
Substitution : Introducing the 5-chlorothiophen-2-yl group via alkylation or coupling reactions. Phase-transfer catalysis (PTC) or reflux with a base (e.g., K₂CO₃) improves yields .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : A combination of analytical techniques ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., δ 2.5–3.5 ppm for tetrahydrothieno protons, δ 6.8–7.2 ppm for chlorothiophene protons) .
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]⁺ expected for C₁₁H₁₁ClNS₂: 264.0098) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize assays aligned with known thienopyridine activities:
- Platelet Aggregation Inhibition : Use ADP-induced platelet-rich plasma (PRP) assays, comparing IC₅₀ values to ticlopidine .
- CNS Activity Screening : Radioligand binding assays for serotonin (5-HT₆) or dopamine (D₂) receptors, given structural similarity to CNS-active derivatives .
Advanced Research Questions
Q. How does the 5-chlorothiophen-2-yl substituent influence structure-activity relationships (SAR) compared to benzyl derivatives?
- Methodological Answer : The substituent’s electronic and steric properties modulate target affinity and metabolic stability. Key comparisons:
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer : Discrepancies often arise from pro-drug activation or species-specific metabolism. Strategies include:
- Pro-drug Conversion Assays : Incubate the compound with liver S9 fractions to detect active metabolites (LC-MS/MS) .
- Species Comparison : Test metabolite profiles in murine vs. human hepatocytes to identify interspecies variability .
- Pharmacokinetic Modeling : Integrate in vitro clearance data (e.g., CYP inhibition) with allometric scaling for dose adjustment .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Isotere Replacement : Substitute the chlorothiophene with bioisosteres (e.g., benzothiophene) to reduce CYP2C19-mediated oxidation .
- Prodrug Design : Introduce acetylated or ethylcarbonate groups to shield reactive sites, as seen in prasugrel derivatives .
- Crystallographic Analysis : Use SHELXL-refined structures to identify metabolic "hotspots" (e.g., N-methylation sites) for targeted modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
